molecular formula C14H22S2 B14350400 3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene CAS No. 94398-17-1

3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene

Cat. No.: B14350400
CAS No.: 94398-17-1
M. Wt: 254.5 g/mol
InChI Key: UQYFTCHMMRELQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene is a chemical compound characterized by its unique structure, which includes two disulfide bonds and multiple double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene typically involves the reaction of 2,4-dimethyl-1,3-pentadiene with sulfur-containing reagents. One common method is the reaction of 2,4-dimethyl-1,3-pentadiene with disulfides under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiols.

    Substitution: The compound can participate in substitution reactions, where one of the double bonds reacts with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogens like chlorine or bromine can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene involves its interaction with molecular targets through its disulfide bonds and double bonds. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or participate in further chemical reactions. The pathways involved may include redox reactions and covalent bonding with target molecules .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethyl-1,3-pentadiene: A related compound with similar structural features but lacking the disulfide bonds.

    1,1,3-Trimethylbutadiene: Another similar compound with a different arrangement of double bonds and methyl groups.

Uniqueness

The presence of disulfide bonds in 3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene distinguishes it from other similar compounds. These disulfide bonds confer unique chemical reactivity and potential biological activity, making it a compound of significant interest in various fields .

Properties

94398-17-1

Molecular Formula

C14H22S2

Molecular Weight

254.5 g/mol

IUPAC Name

3-(2,4-dimethylpenta-1,3-dien-3-yldisulfanyl)-2,4-dimethylpenta-1,3-diene

InChI

InChI=1S/C14H22S2/c1-9(2)13(10(3)4)15-16-14(11(5)6)12(7)8/h1,5H2,2-4,6-8H3

InChI Key

UQYFTCHMMRELQN-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=C)C)SSC(=C(C)C)C(=C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.